N-Propylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of A2B Adenosine Receptor Antagonists:

The primary application of N-Propylurea in scientific research lies in its role as a reactant in the synthesis of N-1 monosubstituted 8-pyrazolyl xanthines, which act as high affinity A2B adenosine receptor antagonists. These antagonists are valuable tools for studying the function of A2B adenosine receptors, which are involved in various physiological processes, including:

By selectively blocking A2B receptors, researchers can gain insights into their specific contributions to these processes, potentially leading to the development of new therapeutic strategies for various diseases.

Other Potential Applications:

While the synthesis of A2B adenosine receptor antagonists remains the primary research application of N-Propylurea, there is ongoing exploration of its potential uses in other areas. Some potential applications include:

- Development of new fungicides and herbicides: N-Propylurea exhibits weak antifungal and herbicidal activity, and researchers are investigating its potential for further development as a crop protection agent. [This information is not currently supported by widely available scientific references, and further research is needed to confirm its potential.]

- Exploration in material science: The specific properties of N-Propylurea, such as its solubility and melting point, may hold potential for applications in material science, although this area is currently not extensively explored. [Further research is needed to fully understand the potential applications of N-Propylurea in material science.]

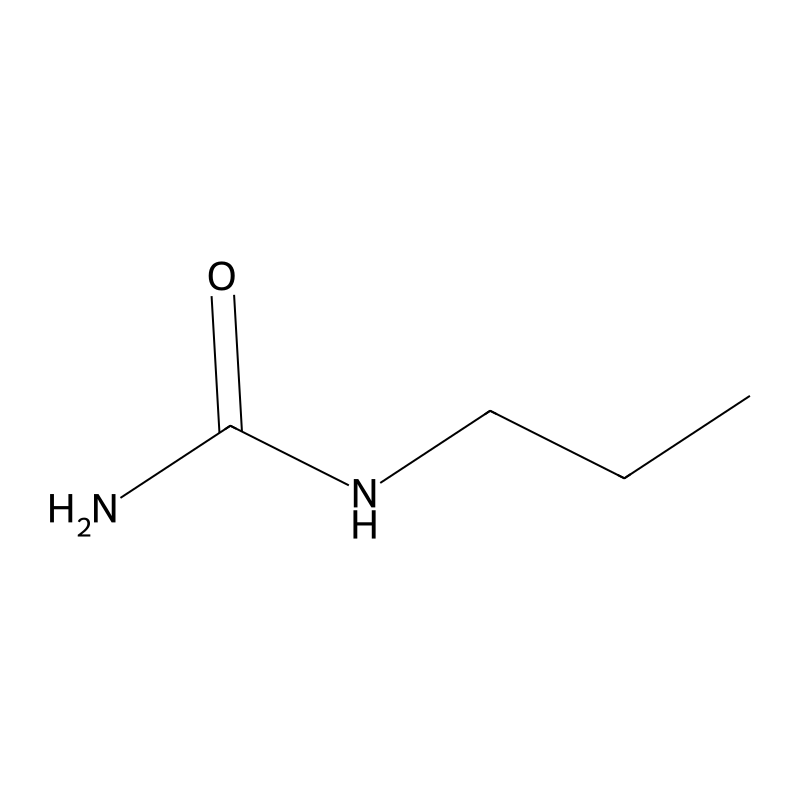

N-Propylurea is an organic compound with the molecular formula C₄H₁₀N₂O. It belongs to the class of N-alkylureas, which are derivatives of urea where one of the hydrogen atoms is replaced by a propyl group. This compound has garnered attention due to its unique properties and potential applications in various fields, including pharmaceuticals and chemical synthesis. N-Propylurea appears as a white crystalline solid and is known for its relatively low toxicity, although it can cause skin irritation and is harmful if ingested .

- Alkylation Reactions: It can undergo further alkylation to form higher N-alkylated ureas when reacted with alkyl halides in the presence of bases and phase transfer catalysts .

- Hydrolysis: In aqueous environments, N-propylurea can hydrolyze to yield propylamine and carbon dioxide.

- Nitrosation: This compound can react with nitrous acid, leading to the formation of nitrosamines, which are significant in toxicological studies .

N-Propylurea exhibits various biological activities, particularly in pharmacology. It has been studied for its potential role as an antitumor agent and in the modulation of enzyme activities related to nitrogen metabolism. The compound's toxicity profile indicates that it can cause irritation upon contact with skin and mucous membranes, necessitating careful handling in laboratory settings .

The synthesis of N-propylurea typically involves the following methods:

- Direct Alkylation: Urea is reacted with propyl halide (such as propyl bromide) in the presence of a base (like potassium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium salts). This method allows for high yields of N-propylurea .Example reaction:text

Urea + Propyl Halide → N-Propylurea + By-products - Condensation Reactions: Urea can also be condensed with propanamine under controlled conditions to yield N-propylurea.

- Alternative Methods: Some studies have explored using microwave-assisted synthesis to enhance reaction rates and yields while minimizing side reactions.

N-Propylurea has several notable applications:

- Pharmaceuticals: It serves as a precursor for various pharmaceutical compounds, particularly in drug design involving nitrogen-containing heterocycles.

- Agriculture: The compound may be utilized in formulations for fertilizers or plant growth regulators.

- Chemical Intermediates: It acts as an intermediate in the synthesis of other organic compounds, including agrochemicals and fine chemicals.

Research on interaction studies involving N-propylurea has focused on its reactivity with various agents:

- Nitrosation Studies: Investigations into the nitrosation kinetics of N-propylurea have shown that it reacts differently compared to other alkylated ureas, indicating potential differences in toxicity profiles .

- Solvent Effects: The behavior of N-propylurea in different solvent systems has been studied to understand its solubility and reactivity, which are critical for its applications in chemical synthesis.

N-Propylurea shares structural similarities with other N-alkylated ureas, such as:

Uniqueness of N-Propylurea

N-Propylurea is unique due to its specific balance between hydrophilicity and hydrophobicity, which influences its solubility and reactivity compared to smaller or larger alkylated ureas. Its distinct thermal properties also make it an interesting candidate for studies related to phase transitions and heat capacities .

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

Palladium nanoclusters supported on propylurea-modified siliceous mesocellular foam for coupling and hydrogenation reactions

Nandanan Erathodiyil, Samuel Ooi, Abdul M Seayad, Yu Han, Su Seong Lee, Jackie Y YingPMID: 18260070 DOI: 10.1002/chem.200701361

Abstract

This paper describes the synthesis, characterization and applications of palladium (Pd) nanoparticles supported on siliceous mesocellular foam (MCF). Pd nanoparticles of 2-3 nm and 4-6 nm were used in reactions involving molecular hydrogen (such as hydrogenation of double bonds and reductive amination), transfer hydrogenation of ketones and epoxides, and coupling reactions (such as Heck and Suzuki reactions). They successfully catalyzed all these reactions with excellent yield and selectivity. This heterogeneous catalyst was easily recovered by filtration, and recycled several times without any significant loss in activity and selectivity. The palladium leaching in the reactions was determined to be much less than the FDA-approved limit of 5 ppm. Furthermore, the catalyst can be stored and handled under normal atmospheric conditions. This immobilized catalyst allows for ease of recovery/reuse and minimization of waste generation, which are of great interest in the development of green chemical processes.Pseudomonas aeruginosa cytochrome c

Shinya Kobayashi, Sotaro Fujii, Aya Koga, Satoshi Wakai, Nobuyuki Matubayasi, Yoshihiro SambongiPMID: 28318436 DOI: 10.1080/09168451.2017.1303361

Abstract

Reversible denaturation of Pseudomonas aeruginosa cytochrome c(PAc

) could be followed using five systematic urea derivatives that differ in the alkyl chain length, i.e. urea, N-methylurea (MU), N-ethylurea (EU), N-propylurea (PU), and N-butylurea (BU). The BU concentration was the lowest required for the PAc

denaturation, those of PU, EU, MU, and urea being gradually higher. Furthermore, the accessible surface area difference upon PAc

denaturation caused by BU was found to be the highest, those by PU, EU, MU, and urea being gradually lower. These findings indicate that urea derivatives with longer alkyl chains are stronger denaturants. In this study, as many as five systematic urea derivatives could be applied for the reversible denaturation of a single protein, PAc

, for the first time, and the effects of the alkyl chain length on protein denaturation were systematically verified by means of thermodynamic parameters.

Hypoglycaemic activity of N-benzenesulphonyl-N'-iso-propylurea and N-benzenesulphonyl-N'-n-butylurea in experimental animals

U TONSE, K G ANANTHANARAYANAN, M Y MHASALKAR, M H SHAH, C V DELIWALAPMID: 13921881 DOI: 10.1038/193891a0

Abstract

[CONTRIBUTION TO THE ACTION MECHANISM OF 1-(CHLOROBENZENESULFONYL)-3-PROPYLUREA]

V ANTON, J GONZALEZ RODRIGUEZPMID: 14309248 DOI:

Abstract

ω-Phthalimidoalkyl Aryl Ureas as Potent and Selective Inhibitors of Cholesterol Esterase

Florian M Dato, Miriam Sheikh, Rocky Z Uhl, Alexandra W Schüller, Michaela Steinkrüger, Peter Koch, Jörg-Martin Neudörfl, Michael Gütschow, Bernd Goldfuss, Markus PietschPMID: 30004170 DOI: 10.1002/cmdc.201800388

Abstract

Cholesterol esterase (CEase), a serine hydrolase thought to be involved in atherogenesis and thus coronary heart disease, is considered as a target for inhibitor development. We investigated recombinant human and murine CEases with a new fluorometric assay in a structure-activity relationship study of a small library of ω-phthalimidoalkyl aryl ureas. The urea motif with an attached 3,5-bis(trifluoromethyl)phenyl group and the aromatic character of the ω-phthalimide residue were most important for inhibitory activity. In addition, an alkyl chain composed of three or four methylene groups, connecting the urea and phthalimide moieties, was found to be an optimal spacer for inhibitors. The so-optimized compounds 2 [1-(3,5-bis(trifluoromethyl)phenyl)-3-(3-(1,3-dioxoisoindolin-2-yl)propyl)urea] and 21 [1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(1,3-dioxoisoindolin-2-yl)butyl)urea] exhibited dissociation constants (K) of 1-19 μm on the two CEases and showed either a competitive (2 on the human enzyme and 21 on the murine enzyme) or a noncompetitive mode of inhibition. Two related serine hydrolases-monoacylglycerol lipase and fatty acid amide hydrolase-were inhibited by ω-phthalimidoalkyl aryl ureas to a lesser extent.

[Pharmacological research on a new hypoglycemic agent: 1-(p-chlorobenzensulfonyl)-3-propyl-urea]

F BRUNORI, G DELL'OMODARMEPMID: 13848137 DOI:

Abstract

Discovery of N-propylurea 3-benzylpiperidines as selective CC chemokine receptor-3 (CCR3) antagonists

Jeffrey G Varnes, Daniel S Gardner, Joseph B Santella 3rd, John V Duncia, Melissa Estrella, Paul S Watson, Cheryl M Clark, Soo S Ko, Patricia Welch, Maryanne Covington, Nicole Stowell, Eric Wadman, Paul Davies, Kimberley Solomon, Robert C Newton, George L Trainor, Carl P Decicco, Dean A WackerPMID: 15026042 DOI: 10.1016/j.bmcl.2004.01.059

Abstract

The discovery of novel and selective small molecule antagonists of the CC Chemokine Receptor-3 (CCR3) is presented. Simple conversion from a 4- to 3-benzylpiperidine gave improved selectivity for CCR3 over the serotonin 5HT(2A) receptor. Chiral resolution and exploration of mono- and disubstitution of the N-propylurea resulted in several 3-benzylpiperidine N-propylureas with CCR3 binding IC(50)s under 5 nM. Data from in vitro calcium mobilization and chemotaxis assays for these compounds ranged from high picomolar to low nanomolar EC(50)s and correlated well with antagonist binding IC(50)s.The long-term use of the oral diuretic 3-chloromercuri-2-methoxy-propylurea (neohydrin) in ambulatory patients

J M EVANS, R A MASSUMIPMID: 13275855 DOI: 10.7326/0003-4819-44-1-124

Abstract

Diuretic effects of some mercurated substituted N-n-propylurea derivatives

H ROSEN, A BLUMENTHAL, M H NEAD, R TISLOW, J SEIFTERPMID: 13465752 DOI: 10.3181/00379727-95-23312

Abstract

[Experimental study of a hypoglycemic arylsulfonamide, 1-(p-chlorobenzenesulfonyl)-3-n-propyl urea (chlorpropamide)]

A LOUBATIERES, C FRUTEAU DE LACLOS, A SASSINE, P BOUYARD, M M MARIANIPMID: 13665627 DOI: